REACTION_CXSMILES
|
O1CC1CO[C:6]1[CH:23]=[CH:22][CH:21]=[CH:20][C:7]=1[C:8]([NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH:13]=[CH:14][NH:15]2)=[O:9].C1(CN)CCCCC1>C(O)C>[NH:15]1[C:16]2[C:12](=[C:11]([NH:10][C:8](=[O:9])[C:7]3[CH:6]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:19]=[CH:18][CH:17]=2)[CH:13]=[CH:14]1
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Name
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2-[(2-oxiranyl)methoxy]-N-(1H-indol-4-yl)-benzamide
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Quantity
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2.5 g
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Type
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reactant
|
Smiles
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O1C(C1)COC1=C(C(=O)NC2=C3C=CNC3=CC=C2)C=CC=C1
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Name
|
|
Quantity
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1.147 g
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Type
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reactant
|
Smiles
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C1(CCCCC1)CN
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was chromatographed over silica (eluent: methylene chloride--methanol, 9-1)
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Name
|
|
Type
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product
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Smiles
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N1C=CC2=C(C=CC=C12)NC(C1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |